molecular formula C14H14N4 B2648128 2-Anilino-4-(dimethylamino)nicotinonitrile CAS No. 339102-77-1

2-Anilino-4-(dimethylamino)nicotinonitrile

Cat. No.: B2648128
CAS No.: 339102-77-1
M. Wt: 238.294
InChI Key: SZXCWFGEORQKOE-UHFFFAOYSA-N
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Description

2-Anilino-4-(dimethylamino)nicotinonitrile is a chemical compound with the molecular formula C14H14N4 and a molecular weight of 238.29 g/mol . This compound is known for its unique structure, which includes an aniline group and a dimethylamino group attached to a nicotinonitrile core. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Scientific Research Applications

2-Anilino-4-(dimethylamino)nicotinonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Future Directions

Research into compounds similar to 2-Anilino-4-(dimethylamino)nicotinonitrile has shown promise in the development of new antimalarial drugs . Future research could focus on further optimizing these compounds and testing their efficacy against various strains of malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-4-(dimethylamino)nicotinonitrile typically involves the reaction of 2-chloro-4-(dimethylamino)nicotinonitrile with aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the consistency and quality of the compound produced .

Chemical Reactions Analysis

Types of Reactions

2-Anilino-4-(dimethylamino)nicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of 2-Anilino-4-(dimethylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Anilino-4-(dimethylamino)nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

2-anilino-4-(dimethylamino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-18(2)13-8-9-16-14(12(13)10-15)17-11-6-4-3-5-7-11/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXCWFGEORQKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)NC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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